molecular formula C10H16N2 B1610821 N-Isopropyl-4-aminobenzylamine CAS No. 324560-63-6

N-Isopropyl-4-aminobenzylamine

Cat. No.: B1610821
CAS No.: 324560-63-6
M. Wt: 164.25 g/mol
InChI Key: JFKOYUSYMNIQQA-UHFFFAOYSA-N
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Description

N-Isopropyl-4-aminobenzylamine is an organic compound that belongs to the class of amines. It is a derivative of benzylamine, where the amino group is substituted with an isopropyl group at the nitrogen atom and an amino group at the para position of the benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-aminobenzylamine typically involves the reaction of 4-nitrobenzyl chloride with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction of the nitro group to an amino group on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-aminobenzylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon and reducing agents such as hydrogen gas are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitrobenzyl chloride to this compound.

    Substitution: Formation of halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

N-Isopropyl-4-aminobenzylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Isopropyl-4-aminobenzylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways by altering the levels of nitric oxide or other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylbenzylamine: Similar structure but lacks the para-amino group.

    4-Aminobenzylamine: Similar structure but lacks the isopropyl group.

    N-Methyl-4-aminobenzylamine: Similar structure with a methyl group instead of an isopropyl group

Uniqueness

N-Isopropyl-4-aminobenzylamine is unique due to the presence of both an isopropyl group and a para-amino group on the benzylamine moiety. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKOYUSYMNIQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573352
Record name 4-{[(Propan-2-yl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324560-63-6
Record name 4-{[(Propan-2-yl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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